N,N'-bis(4-methoxybenzyl)pentanediamide
Description
N,N'-bis(4-methoxybenzyl)pentanediamide is a symmetric bisamide compound characterized by a pentanediamide backbone linked to two 4-methoxybenzyl groups. Its molecular formula is C₂₁H₂₄N₂O₄ (molecular weight: 368.43 g/mol).
Key spectroscopic data (e.g., ¹H NMR, ¹³C NMR) for structurally related compounds, such as 2-(2'-bromobenzyl)-N,N'-bis(4-methoxybenzyl)-2-methylpropanediamide, confirm the presence of methoxybenzyl groups through distinct aromatic proton signals (~6.8–7.3 ppm) and methoxy peaks (~3.8 ppm) . The compound’s melting point (148–151°C) suggests moderate crystallinity compared to analogs with higher symmetry or stronger intermolecular interactions .
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,N'-bis[(4-methoxyphenyl)methyl]pentanediamide |
InChI |
InChI=1S/C21H26N2O4/c1-26-18-10-6-16(7-11-18)14-22-20(24)4-3-5-21(25)23-15-17-8-12-19(27-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
MHQVEFBRHGTKNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE typically involves the reaction of 4-methoxybenzylamine with glutaric anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing the need for manual intervention and minimizing waste. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieving high purity and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide (DMSO) as the solvent.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N1,N~5~-bis(4-methoxybenzyl)pentanediamine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N,N'-bis(4-methoxybenzyl)pentanediamide are contextualized below against analogous bisamides, focusing on synthesis, physicochemical traits, and biological activity.
Key Comparison Points:
Substituent Effects on Synthesis and Yield Electron-donating groups (e.g., methoxy) often reduce reaction yields due to steric hindrance or reduced nucleophilicity. The 37% yield for the methoxy derivative contrasts with the 68% yield for the smaller, electron-withdrawing cyano-substituted analog .
Physicochemical Properties Melting Points: Methoxy-substituted bisamides exhibit lower melting points (148–151°C) compared to cyano analogs (238–239°C), reflecting weaker intermolecular forces (e.g., absence of polar nitrile groups) . Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nitro or bromo derivatives, which are more lipophilic .
Biological Activity Cytotoxicity: Nitro-substituted bisamides (e.g., N,N'-bis(4-nitrophenyl)pentanediamide) show high cytotoxicity across cancer cell lines (IC₅₀ < 10 µM), likely due to nitro group redox activity and DNA intercalation. In contrast, bromo and methoxy derivatives exhibit lower cytotoxicity, suggesting substituent-dependent mechanisms . Methoxy derivatives’ activity remains unreported but may align with milder bioactivity due to reduced electrophilicity .
Structural Modifications
- Chain Length : Extending the diamide backbone (e.g., hexanediamide vs. pentanediamide) increases flexibility and may enhance binding to biological targets, as seen in N,N,N',N'-tetrakis(4-methoxybenzyl)heptanediamide .
- Symmetry : Asymmetric bisamides (e.g., 2-(4-methylbenzenesulphonamido)-N,N'-bis(3-chlorophenyl)pentanediamide) show variable activity compared to symmetric analogs, highlighting the role of spatial arrangement in bioactivity .
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